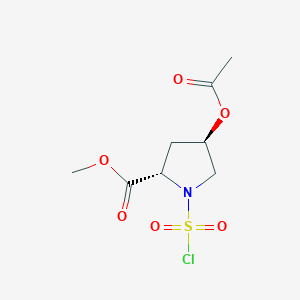

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO6S/c1-5(11)16-6-3-7(8(12)15-2)10(4-6)17(9,13)14/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVKVGWNDOQYAC-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(N(C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](N(C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the final product. The process may involve the use of chiral catalysts or reagents to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play crucial roles in its binding affinity and specificity. For example, the chlorosulfonyl group may form covalent bonds with nucleophilic residues in proteins, while the acetyloxy group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-[(3R,4R)-4-(4-Methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate ()

- Molecular Formula: Not explicitly provided, but likely includes a piperidine-sulfonamido substituent.

- Piperidine-pyrrolidine hybrid structure: Increases conformational rigidity, possibly improving target binding in drug design. Stereochemistry: (3R,4R,2S) configuration, suggesting distinct spatial interactions compared to the target compound’s (2S,4R) arrangement.

- Applications : Likely used in medicinal chemistry for protease or receptor inhibition .

Methyl (2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride ()

- Molecular Formula: C₁₆H₁₇Cl₂NO₃ (molar mass = 342.22 g/mol).

- Stereochemistry: (2S,4S) configuration, contrasting with the target’s (2S,4R) arrangement, which may alter crystallinity or biological activity. Hydrochloride salt: Improves aqueous solubility for formulation.

- Applications : Suitable for materials science (e.g., liquid crystals) or fluorescent probes due to the naphthyl chromophore .

Data Table: Comparative Analysis

Research Findings and Implications

Biological Activity

Methyl (2S,4R)-4-acetyloxy-1-chlorosulfonylpyrrolidine-2-carboxylate, with the CAS number 2243501-45-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12ClNO6S

- Molecular Weight : 285.70 g/mol

- Structure : The compound features a pyrrolidine ring with various functional groups, including an acetyloxy group and a chlorosulfonyl group.

This compound is believed to exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Modulation of Cellular Pathways : This compound might influence various signaling pathways within cells, affecting processes such as apoptosis and proliferation.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Properties : There is evidence to support its role in reducing inflammation in specific models.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a dose-dependent response.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving inflammatory models in rats, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.